molecular formula C20H23N5 B12273129 N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine

N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine

Cat. No.: B12273129
M. Wt: 333.4 g/mol
InChI Key: KBRRNTHSGRYEQH-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a quinoline moiety, a piperidine ring, and a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions including alkylation, cyclization, and amination to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The piperidine ring may interact with various receptors, modulating their activity. The pyrimidine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have similar biological activities.

    Piperidine Derivatives: Compounds such as piperidine and its derivatives are known for their pharmacological properties.

    Pyrimidine Derivatives: Compounds like cytosine and thymine are well-known pyrimidine derivatives with significant biological roles.

Uniqueness

N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine is unique due to its combination of three distinct functional groups, each contributing to its overall properties and potential applications. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H23N5

Molecular Weight

333.4 g/mol

IUPAC Name

N,5-dimethyl-N-(1-quinolin-2-ylpiperidin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C20H23N5/c1-15-12-21-20(22-13-15)24(2)17-7-5-11-25(14-17)19-10-9-16-6-3-4-8-18(16)23-19/h3-4,6,8-10,12-13,17H,5,7,11,14H2,1-2H3

InChI Key

KBRRNTHSGRYEQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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